![molecular formula C13H9Cl2NO B14454090 2,7-Dichloro-10-methyl-10H-phenoxazine CAS No. 72403-89-5](/img/structure/B14454090.png)
2,7-Dichloro-10-methyl-10H-phenoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dichloro-10-methyl-10H-phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, material science, and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenoxazine derivatives, including 2,7-Dichloro-10-methyl-10H-phenoxazine, typically involves several methods. Common approaches include:
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzenes or diphenylamines.
Reductive Cyclization: This method uses reductive cyclization of diphenylamines.
Pd-Catalyzed N-Arylation: This method involves palladium-catalyzed N-arylation reactions.
Industrial Production Methods: Industrial production of phenoxazine derivatives often employs large-scale oxidative cyclization and Pd-catalyzed N-arylation due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dichloro-10-methyl-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazine oxides, while reduction may produce phenoxazine hydrides .
Wissenschaftliche Forschungsanwendungen
2,7-Dichloro-10-methyl-10H-phenoxazine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and antitumor properties.
Medicine: It is explored for its potential use in chemotherapy and as an antibiotic.
Industry: It is used in the development of organic light-emitting diodes and dye-sensitized solar cells.
Wirkmechanismus
The mechanism of action of 2,7-Dichloro-10-methyl-10H-phenoxazine involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it may interact with cellular components, leading to antimicrobial or antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Phenazine: Known for its antimicrobial properties.
Phenothiazine: Used in antipsychotic medications.
Acridine: Known for its use in dyes and antiseptics.
Uniqueness: 2,7-Dichloro-10-methyl-10H-phenoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
72403-89-5 | |
Molekularformel |
C13H9Cl2NO |
Molekulargewicht |
266.12 g/mol |
IUPAC-Name |
2,7-dichloro-10-methylphenoxazine |
InChI |
InChI=1S/C13H9Cl2NO/c1-16-10-4-2-9(15)7-13(10)17-12-5-3-8(14)6-11(12)16/h2-7H,1H3 |
InChI-Schlüssel |
IDTWXXIYJOLBOK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Cl)OC3=C1C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.